molecular formula C18H23NO3 B14030383 Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B14030383
M. Wt: 301.4 g/mol
InChI Key: QLRRJSWOIDAMBV-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of a benzyl group, a methyl group, and a carboxylate ester functional group further adds to its chemical diversity. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with other reagents to form the desired spirocyclic structure . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification methods such as flash chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the compound can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted spirocyclic compounds .

Scientific Research Applications

Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the specific positioning of functional groups make it distinct from other similar compounds .

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

benzyl 2-methyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C18H23NO3/c1-14-11-16(20)18(12-14)7-9-19(10-8-18)17(21)22-13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3

InChI Key

QLRRJSWOIDAMBV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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